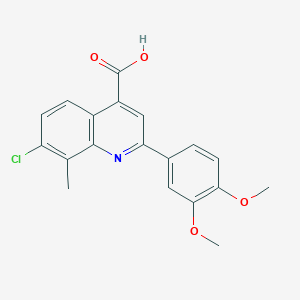

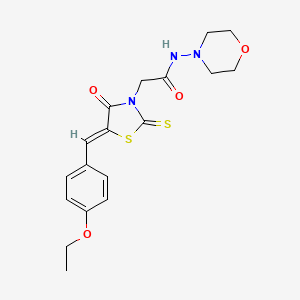

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

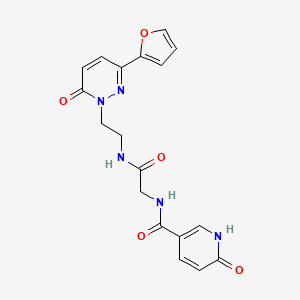

“N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide” is a chemical compound that likely belongs to the class of azetidines . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The trifluoroethoxy group attached to the azetidine ring is a type of ether group, which is known for its stability and resistance to hydrolysis .

科学的研究の応用

Ring-Expansion Reactions and Functionalized Azetidines

Functionalized azetidines, such as those derived from N-benzhydryl-related compounds, have been a focus of research due to their potential applications in synthesizing diverse organic molecules. For example, the transition metal-free reaction between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde can yield functionalized azetidines, 2,3-dihydrofurans, or unorthodox dioxa-3-azabicyclonone-4-ene motifs, depending on the conditions used. These reactions demonstrate the versatility of azetidine derivatives in organic synthesis, offering pathways to various complex structures (Suraj & K. Swamy, 2022).

Synthesis of 3-Oxo- and 3-Ethylideneazetidine Derivatives

The preparation and transformation of 3-azetidinones, including those with different N-substituents leading to 3-ethylideneazetidines, showcase the synthetic versatility of azetidine derivatives. This research is relevant for the projected synthesis of complex azetidine-based compounds, such as polyoximic acid. These studies highlight the importance of azetidine derivatives in the synthesis of novel organic compounds with potential applications in medicinal chemistry and material science (H. Bauman & R. Duthaler, 1988).

Antimicrobial and Antitubercular Activities

Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities. This research exemplifies the potential of azetidine derivatives in developing new antimicrobial and antitubercular agents, offering a promising avenue for the discovery of novel therapeutics. The study demonstrates the biological relevance of azetidine derivatives beyond their chemical properties, highlighting their potential in drug discovery (K. Ilango & S. Arunkumar, 2011).

Dopamine Antagonist Activity

Azetidine derivatives have also been evaluated for their potency as dopaminergic antagonists. This research underscores the significance of azetidine derivatives in neuroscience and pharmacology, particularly in the context of designing drugs that can modulate dopaminergic systems for therapeutic purposes (Shashikant D. Metkar, M. Bhatia, & U. Desai, 2013).

Ozone-Mediated Cleavage

The study on ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters, leading to novel deprotection strategies for aziridines, reflects the chemical ingenuity in manipulating azetidine and related compounds. Such chemical transformations are crucial for the advancement of synthetic methodologies in organic chemistry (A. Patwardhan et al., 2005).

将来の方向性

特性

IUPAC Name |

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2/c20-19(21,22)13-26-16-11-24(12-16)18(25)23-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSXFRYMXMUWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2839995.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)

![2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane](/img/structure/B2840002.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840007.png)